molecular formula C23H21N3OS B2605312 N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 923450-78-6

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2605312
CAS No.: 923450-78-6
M. Wt: 387.5
InChI Key: QJYMCHVSAXOYJU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a benzo[d]thiazole ring, a pyridine ring, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Attachment of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the pyridin-3-ylmethyl group: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the ethyl and pyridin-3-ylmethyl groups.

    N-(benzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide: Has a methyl group instead of an ethyl group.

    N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide: Lacks the pyridin-3-ylmethyl group.

Uniqueness

The presence of both the ethyl-substituted phenyl group and the pyridin-3-ylmethyl group in N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-2-17-9-11-18(12-10-17)14-22(27)26(16-19-6-5-13-24-15-19)23-25-20-7-3-4-8-21(20)28-23/h3-13,15H,2,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYMCHVSAXOYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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